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Compound of Interest
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Cat. No.: B1346982

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-dodecalactone (DDL) is a naturally occurring lactone that has garnered significant
interest across various scientific disciplines. Initially identified as a key contributor to the
characteristic flavors of dairy products and fruits, its unique chemical properties and
biosynthetic origins have since become subjects of extensive research. This technical guide
provides a comprehensive overview of the discovery, history, and isolation of delta-
dodecalactone, with a focus on the experimental methodologies that have been pivotal in its
characterization. The information presented herein is intended to serve as a valuable resource
for researchers, scientists, and drug development professionals interested in the chemistry and
potential applications of this versatile molecule.

Historical Perspective: From Dairy Aroma to Fruit
Volatile

The story of delta-dodecalactone begins in the mid-20th century with investigations into the
flavor components of milk fat. In the 1950s, Stuart Patton and his colleagues at Pennsylvania
State University were instrumental in identifying lactones as significant contributors to the flavor
profile of heated milk fat. Their work laid the foundation for the eventual isolation and
identification of specific lactones.
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A significant breakthrough occurred in 1960 when B.W. Tharp and Stuart Patton definitively
identified delta-dodecalactone in the steam distillate of milk fat. Their research, published in
the Journal of Dairy Science, marked the first official isolation of this compound from a natural
source.[1][2][3][4] This discovery was crucial in understanding the "coconut-like" flavor defect
that can develop in dairy products.[1][3][4]

Nearly a decade later, in 1969, the presence of delta-dodecalactone was confirmed in a
completely different natural source: peaches. A study by J.Y. Do and his team, published in the
Journal of Food Science, identified delta-dodecalactone as one of the volatile components
contributing to the complex aroma of peaches. This finding highlighted the widespread
occurrence of this lactone in nature and expanded its relevance beyond the dairy industry.

Physicochemical Properties and Quantitative Data

Delta-dodecalactone is a colorless to pale yellow liquid with a characteristic creamy, fruity,
and coconut-like aroma.[5][6] Its chemical and physical properties are summarized in the table
below, providing a valuable reference for experimental design and analysis.
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Property Value References
Chemical Formula C12H2202 [7]
Molecular Weight 198.30 g/mol [7]

CAS Number 713-95-1 [7]
Appearance Colorless to pale yellow liquid [51[6]

Creamy, fatty, fruity, peach,

Odor cocontt [51[61[8]
Melting Point -12 °C [7]
Boiling Point 285 °C (at 760 mmHg)

Flash Point >100 °C [5]
Density 0.948 - 0.954 g/cm3 at 20 °C [5]
Refractive Index 1.458 - 1.461 at 20 °C [5]

- Insoluble in water; soluble in
Solubility ) [7]
ethanol and oils

The concentration of delta-dodecalactone varies significantly depending on the natural source
and processing conditions. The following table provides a summary of reported concentrations
in various food products.
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Food Product Concentration Range References
Butter 2.55 - 24.2 mg/kg 9]

Heated Milk Fat Present (qualitative) [10][11]
Full-Fat Cream High Flavor Dilution Factor [12]

Various Cheeses Present (qualitative) [5]

Peaches Varies by cultivar

Apricot Present (qualitative) [5]

Coconut 0.1 - 60 mg/kg 9]
Strawberry Present (qualitative) [5]

Key Experimental Protocols for Isolation

The isolation of delta-dodecalactone from its natural sources has historically relied on a
combination of distillation, extraction, and chromatographic techniques. The following sections
detail the methodologies employed in the seminal studies that first identified this compound.

Isolation from Milk Fat (Tharp and Patton, 1960)

The pioneering work of Tharp and Patton involved a multi-step process to isolate and identify
delta-dodecalactone from milk fat. The general workflow is outlined below.

Figure 1: Workflow for the isolation of delta-dodecalactone from milk fat.

Detailed Methodology:

o Steam Distillation: Anhydrous milk fat was subjected to steam distillation to separate the
volatile components, including lactones, from the non-volatile lipids.

 Liquid-Liquid Extraction: The collected distillate was then extracted with a non-polar solvent,
Skellysolve F (a brand of hexane), to concentrate the lipid-soluble flavor compounds.

e Solvent Evaporation: The organic solvent was carefully evaporated to yield a concentrated
flavor extract.
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e Column Chromatography: The extract was further purified using column chromatography on
silicic acid. A gradient elution with increasing concentrations of diethyl ether in Skellysolve F
was used to separate the different classes of compounds.

o Paper Chromatography: The fractions containing the lactones were then analyzed using
paper chromatography, a common technique at the time for separating and identifying
compounds. This step was crucial for the definitive identification of delta-dodecalactone by
comparing its migration with that of a synthetic standard.

Isolation from Peaches (Do et al., 1969)

The identification of delta-dodecalactone in peaches utilized the then-emerging technique of
gas chromatography, which offered significantly higher resolution and sensitivity for analyzing
volatile compounds.

Figure 2: Workflow for the identification of delta-dodecalactone from peaches.

Detailed Methodology:

e High-Vacuum Distillation: A puree of fresh peaches was subjected to high-vacuum distillation
at a low temperature to gently remove the volatile aroma compounds without causing
thermal degradation.

o Condensate Collection: The volatile compounds were collected in a cold trap.

 Liquid-Liquid Extraction: The aqueous condensate was extracted with diethyl ether to
transfer the aroma compounds into an organic solvent.

» Concentration: The ether extract was dried over anhydrous sodium sulfate and carefully
concentrated to a small volume.

e Gas-Liquid Chromatography (GLC): The concentrated extract was then injected into a gas
chromatograph for separation of the individual volatile components. The identification of
delta-dodecalactone was based on the correspondence of its retention time with that of an
authentic standard.

Biosynthesis of Delta-Dodecalactone
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While a specific signaling pathway involving delta-dodecalactone in the context of drug
development has not been elucidated, its biosynthesis from fatty acid precursors is an area of
active research. The general pathway involves the hydroxylation of a fatty acid followed by
intramolecular esterification to form the lactone ring.

Figure 3: Proposed biosynthetic pathway of delta-dodecalactone.

This pathway highlights the enzymatic conversion of common fatty acids into flavor-active
lactones. Understanding these biosynthetic routes is of great interest for the industrial
production of "natural” flavor compounds through fermentation and biocatalysis.

Conclusion and Future Directions

The discovery and isolation of delta-dodecalactone represent a significant chapter in the
history of flavor chemistry. From its initial identification as a component of milk fat aroma to its
recognition as a contributor to the fruity notes of peaches, the journey of this molecule has
been intertwined with advancements in analytical chemistry. The detailed experimental
protocols from the pioneering studies of Patton, Tharp, and Do provide a fascinating glimpse
into the techniques of the time and serve as a foundation for modern analytical methods.

While the primary role of delta-dodecalactone has been established in the realm of flavor and
fragrance, the potential for other biological activities remains an open area of investigation. For
drug development professionals, the exploration of lactones as a chemical class for potential
therapeutic applications is a continuing endeavor. Although no specific signaling pathway for
delta-dodecalactone has been identified to date, its natural origin and established safety
profile make it an intriguing candidate for future research into its potential physiological effects.
Further studies are warranted to explore the broader biological context of this and other
naturally occurring lactones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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